Prednisolone 21-Propionate-d5
Description
Properties
Molecular Formula |
C₂₄H₂₇D₅O₆ |
|---|---|
Molecular Weight |
421.54 |
Synonyms |
11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Propionate-d5 |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Derivatization of Prednisolone 21 Propionate D5
Strategies for Site-Specific Deuterium (B1214612) Labeling in Steroid Esters
The introduction of deuterium into a steroid framework at a specific site requires carefully designed synthetic strategies. arkat-usa.org For Prednisolone (B192156) 21-Propionate-d5, the labeling is not on the steroid core itself but on the ester moiety at the C21 position. This is achieved by reacting the prednisolone parent molecule with a deuterated propionate (B1217596) precursor.
The synthesis of Prednisolone 21-Propionate-d5 involves the esterification of the primary hydroxyl group at the C21 position of prednisolone. This reaction is typically a nucleophilic acyl substitution where the C21-hydroxyl oxygen of prednisolone acts as the nucleophile, attacking the electrophilic carbonyl carbon of a deuterated propionylating agent.
Common deuterated precursors for this synthesis include propionic acid-d5, propionyl chloride-d5, or propionic anhydride-d5. The mechanism ensures that the deuterium atoms, located on the ethyl group of the precursor, are incorporated into the final molecule as a stable, non-exchangeable ester chain. The use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents can facilitate the reaction with deuterated propionic acid. Alternatively, the more reactive propionyl chloride-d5 can be used in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
The reaction mechanism is direct and does not typically involve steps that would promote H/D scrambling, ensuring the five deuterium atoms are specifically located on the propionate tail. The C-D bond is stronger than the C-H bond, making the deuterium labels stable under physiological and most analytical conditions. researchgate.net
Achieving high isotopic yield and chemical purity is a primary goal in the synthesis of deuterated compounds. acs.org The reaction conditions for the esterification of prednisolone with a d5-propionate precursor must be carefully controlled to maximize the formation of the desired product while minimizing impurities. researchgate.net Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.
Weakly coordinating and aprotic solvents are often preferred to prevent side reactions. The temperature is typically kept moderate to avoid degradation of the steroid scaffold. An excess of the deuterating agent may be used to drive the reaction to completion, but this can complicate purification. Therefore, careful stoichiometric control is crucial. Post-reaction workup and purification, often involving chromatography, are essential to remove unreacted prednisolone, excess deuterated reagent, and any side products. google.com The ultimate goal is to achieve high isotopic enrichment (typically >98%) and chemical purity. sigmaaldrich.com
| Parameter | Variation | Effect on Yield and Purity | Rationale |
| Reagent | Propionic acid-d5 + DCC vs. Propionyl chloride-d5 | Propionyl chloride-d5 generally provides higher yields and faster reaction times. | Increased electrophilicity of the acyl chloride compared to the carboxylic acid activated by DCC. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | Aprotic solvents like DCM or THF are preferred to avoid participation in the reaction. Pyridine can act as both a solvent and a catalyst/base. | Prevents side reactions and ensures solubility of reactants. |
| Temperature | 0 °C to Room Temperature (25 °C) | Lower temperatures can increase selectivity and reduce byproduct formation. | Minimizes potential degradation of the sensitive steroid structure. |
| Base | Pyridine, Triethylamine (TEA), DMAP (catalyst) | A non-nucleophilic base is required to scavenge the acid byproduct (e.g., HCl) without competing with the steroid alcohol. | Drives the reaction equilibrium towards the product side. |
| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS to determine completion. | Ensures maximum conversion without allowing for the formation of degradation products over extended periods. |
Advanced Spectroscopic and Chromatographic Validation of Isotopic Fidelity
Following synthesis, a rigorous validation process using advanced analytical techniques is necessary to confirm the structure, purity, and isotopic enrichment of this compound.
NMR spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds. nih.gov For this compound, both ¹H NMR and ²H NMR are employed.
¹H NMR: In the proton NMR spectrum, the signals corresponding to the propionate ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) would be absent or significantly diminished, confirming successful deuteration. The remaining signals for the prednisolone steroid core would remain, confirming the integrity of the parent molecule.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org The ²H NMR spectrum of this compound would show signals in the region corresponding to the chemical shifts of the propionate ethyl group, providing definitive proof of deuterium incorporation at the desired positions. sigmaaldrich.com Quantitative ²H NMR, when performed under appropriate experimental settings, can be used to determine the isotopic enrichment with high accuracy. nih.gov
| Nucleus | Technique | Expected Observation for this compound | Purpose |
| ¹H | Proton NMR | Absence/reduction of signals around ~2.4 ppm (quartet) and ~1.1 ppm (triplet). Steroid backbone signals remain intact. | Confirms removal of protons from the propionate group and integrity of the steroid structure. |
| ²H | Deuterium NMR | Presence of signals corresponding to the -CD₂- and -CD₃ groups of the propionate moiety. | Directly confirms the position and incorporation of deuterium atoms. |
| ¹³C | Carbon NMR | Signals for the propionate carbons will show splitting due to C-D coupling and may have altered relaxation times. | Provides further structural confirmation of the labeled ester group. |
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of a compound, which allows for the confirmation of its elemental formula and isotopic composition. measurlabs.comlibretexts.org For this compound (formula C₂₄H₂₇D₅O₆), HRMS can precisely measure the mass of the molecular ion and distinguish it from the unlabeled compound and isotopologues with fewer deuterium atoms (d1-d4). longdom.orgnih.gov
The high mass accuracy of HRMS allows for the unambiguous confirmation of the molecular formula. infinitalab.com By analyzing the isotopic distribution profile of the molecular ion cluster, the level of deuterium incorporation and the abundance of lower-deuterated species can be accurately quantified. nih.govnih.gov This is critical for ensuring the isotopic purity of the labeled standard.
| Isotopologue | Molecular Formula | Exact Mass (Da) | Mass Difference from d0 |
| Prednisolone 21-Propionate (d0) | C₂₄H₃₂O₆ | 416.2199 | 0.0000 |
| This compound | C₂₄H₂₇D₅O₆ | 421.2513 | +5.0314 |
While NMR and MS confirm the structure and isotopic labeling, chromatographic techniques are essential for assessing the chemical purity and identifying any process-related impurities. acs.orgpharmaffiliates.com High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection (LC-MS), is the primary method used. rsc.org
A validated HPLC method can separate this compound from starting materials (prednisolone), unlabeled byproducts (prednisolone 21-propionate-d0), and any other synthesis-related impurities. colab.wsnih.gov The area percentage of the main peak in the chromatogram is used to determine the chemical purity. Impurity profiling is a critical component of quality control, ensuring that the labeled compound is suitable for its intended use, particularly as an internal standard in regulated bioanalysis. acs.org
Sophisticated Analytical Methodologies Employing Prednisolone 21 Propionate D5 As a Reference Standard
Development and Validation of Quantitative Bioanalytical Assays (In Vitro and Pre-Clinical Contexts)
The development of robust quantitative assays is essential for studying the pharmacokinetics and metabolism of glucocorticoids. Prednisolone (B192156) 21-propionate-d5 is an invaluable tool in this context, particularly in methods destined for in vitro experiments and pre-clinical trials. The use of a stable isotope-labeled (SIL) internal standard like Prednisolone 21-propionate-d5 is considered the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations that can occur during sample preparation, chromatography, and ionization. waters.comwaters.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for steroid analysis due to its high sensitivity, specificity, and broad applicability. nih.govaustinpublishinggroup.com In these methods, this compound is added to biological samples (e.g., plasma, urine) at a known concentration at the beginning of the sample preparation process. upf.edusynnovis.co.uk Because the SIL standard is chemically analogous to the target analyte, it experiences similar extraction efficiencies and ionization suppression or enhancement. waters.comwaters.com By measuring the ratio of the response of the analyte to the response of the SIL internal standard, accurate quantification can be achieved, even with sample loss or matrix-induced signal fluctuations. dshs-koeln.deyoutube.com
LC-MS/MS methods for glucocorticoids often utilize reversed-phase chromatography with C8 or C18 columns. nih.gov The high specificity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allows for the differentiation of structurally similar steroids. nih.govyoutube.com For instance, a typical LC-MS/MS method for prednisolone would monitor a specific mass transition for the analyte and a distinct, higher-mass transition for the deuterated internal standard (e.g., Prednisolone-d8). upf.edu This approach ensures that the signal is genuinely from the compound of interest, providing high confidence in the results. youtube.com
Table 1: Example LC-MS/MS Parameters for Steroid Analysis This table is a composite representation of typical parameters and does not reflect a single specific study.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatography System | UHPLC System (e.g., Waters Acquity, Thermo Vanquish) | Provides high-resolution separation with short analysis times. thermofisher.com |
| Analytical Column | Reversed-Phase C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.7 µm) | Separates steroids based on hydrophobicity; Biphenyl phases can offer unique selectivity for isomers. thermofisher.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component; gradient elution is used to separate multiple steroids. youtube.comthermofisher.com |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions and particle size. |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Efficiently ionizes steroid molecules for MS detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive detection by monitoring unique precursor → product ion transitions for the analyte and the SIL-IS. nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for comprehensive steroid profiling, often used to analyze urinary metabolites. nih.govresearchgate.net Due to the low volatility of glucocorticoids like prednisolone, a derivatization step is required to make them suitable for GC analysis. nih.govmdpi.com This process typically involves converting polar functional groups (hydroxyl, keto) into more volatile silyl ethers (e.g., trimethylsilyl (TMS) derivatives). nih.govcore.ac.uk
This compound, after undergoing the same extraction, hydrolysis (to cleave conjugates), and derivatization steps as the endogenous steroids, serves as an ideal internal standard. nih.gov The derivatization reagent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithiothreitol (DTT), reacts with both the analyte and the internal standard. mdpi.com The resulting derivatized compounds are then separated on a capillary GC column and detected by MS. The use of the deuterated standard corrects for any variability or incompleteness in the derivatization reaction, in addition to variations in injection volume and instrument response. mdpi.com
Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS/MS. waters.comwaters.com Co-eluting endogenous components from the biological matrix (e.g., lipids, salts from plasma or urine) can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. waters.com This phenomenon can severely compromise the accuracy and precision of the assay. waters.com
The primary advantage of using a stable isotope-labeled internal standard such as this compound is its ability to effectively compensate for these matrix effects. waters.comnih.govscispace.com Since the SIL standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way. waters.comyoutube.com Any suppression or enhancement of the analyte's signal is mirrored by a proportional change in the internal standard's signal. Consequently, the ratio of the analyte peak area to the internal standard peak area remains constant and accurate, even in the presence of significant and variable matrix effects across different individual samples. nih.gov This normalization is crucial for developing a robust method that delivers reliable results for diverse patient or pre-clinical samples. waters.comdshs-koeln.de
Advanced Chromatographic Separation Techniques for Glucocorticoid Esters and Related Metabolites
The structural similarity among glucocorticoids and their metabolites, including numerous isomers, presents a significant chromatographic challenge. thermofisher.com Mass spectrometry alone often cannot differentiate between isomers (e.g., dexamethasone and betamethasone, or different hydroxylated metabolites of prednisolone), necessitating high-resolution chromatographic separation prior to detection. synnovis.co.ukthermofisher.com
The choice of both the stationary phase (the column) and the mobile phase is critical for achieving the separation of closely related steroid isomers. While traditional C18 columns are widely used, alternative stationary phases can offer different selectivity. nih.gov
Stationary Phases: Biphenyl and pentafluorophenyl (PFP) phases have gained popularity for steroid analysis. Biphenyl phases can provide enhanced resolution for aromatic and moderately polar analytes, including structural isomers, through π-π interactions. thermofisher.comhplc.eu PFP phases offer unique selectivity for separating closely related steroids like prednisolone and hydrocortisone through electron-deficient ring interactions. hplc.eu Cholesterol-based stationary phases have also been studied for their unique shape selectivity in separating steroid hormones. nih.gov
Mobile Phases: Optimization of the mobile phase composition is equally important. The choice of organic solvent (acetonitrile, methanol, or tetrahydrofuran) can significantly alter selectivity. academicdirect.orgresearchgate.netnih.gov For example, replacing acetonitrile with methanol can increase the retention and selectivity for certain structurally similar compounds on biphenyl phases. thermofisher.com Similarly, using a mobile phase containing tetrahydrofuran (THF) has been shown to resolve co-eluting corticosteroid pairs that were inseparable with standard acetonitrile/water gradients. lcms.cz Fine-tuning the gradient slope, temperature, and mobile phase additives further optimizes the separation of complex steroid mixtures. nih.gov
Table 2: Comparison of Stationary Phases for Glucocorticoid Separation This table summarizes general characteristics and applications.
| Stationary Phase | Primary Interaction Mechanism | Application in Steroid Analysis | Reference Example |
|---|---|---|---|
| C18 (Octadecylsilane) | Hydrophobic | General-purpose separation of a wide range of steroids. | Standard for many routine analyses. nih.gov |
| Biphenyl | Hydrophobic and π-π interactions | Excellent for resolving structural isomers and aromatic steroids. thermofisher.com | Separation of 12 steroids, with superior resolution of isomers compared to C18. thermofisher.com |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Unique selectivity for closely related polar and halogenated compounds. | Separation of prednisolone from hydrocortisone. hplc.eu |
| C30 | Hydrophobic, shape selectivity | High resolution for structurally similar, long-chain, or isomeric compounds. | Separation of six glucocorticoids with high resolution. hplc.eu |
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. While essential for GC-MS, it can also be employed in LC-MS to enhance detection sensitivity or aid in structural identification. nih.govresearchgate.net
For GC-MS: The primary goal is to increase volatility and thermal stability. Silylation, which replaces active hydrogens on hydroxyl and keto groups with a trimethylsilyl (TMS) group, is the most common strategy. core.ac.ukmdpi.com Reagents like MSTFA or a combination of N-trimethylsilylimidazole (TMSim), N,O-bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS) are used to produce stable derivatives that chromatograph well and provide characteristic mass spectra for structural elucidation. nih.govcore.ac.uk
For LC-MS: Derivatization can be used to improve ionization efficiency, thereby increasing sensitivity for low-concentration analytes. For ketosteroids, reagents like 2-hydrazinopyridine (2-HP) can be used to form hydrazone derivatives, which often exhibit much higher signal response in ESI-MS compared to the underivatized parent compound. researchgate.net Other strategies involve derivatizing the 21-hydroxyl group with fluorescent tags like 9-anthroyl nitrile, which allows for highly sensitive fluorescence detection in HPLC, offering an alternative to mass spectrometry. sigmaaldrich.com These modifications can be crucial for reaching the low pg/mL detection limits required for some clinical and research applications. researchgate.net
Quality Control and Reference Material Characterization in Research Settings
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the precision and accuracy of quantitative measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of sophisticated analytical methodologies, such as mass spectrometry, for achieving reliable results. This compound, an isotopically labeled form of Prednisolone 21-Propionate, serves as an invaluable tool in this context. Its utility as a reference standard is contingent upon its own rigorous quality control and comprehensive characterization.
The primary role of this compound in analytical methods is to function as an internal standard. When added to a biological or environmental sample at a known concentration, it co-elutes with the unlabeled analyte of interest during chromatographic separation. Because it is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects. However, due to its five deuterium (B1214612) atoms, it has a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the native compound by a mass spectrometer. This co-analysis enables the correction of variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of the quantification of the unlabeled prednisolone propionate (B1217596).
The characterization of this compound as a reference material is a meticulous process that ensures its suitability for its intended use. This process involves a battery of analytical techniques to confirm its identity, purity, and isotopic enrichment. A Certificate of Analysis (CoA) for a batch of this reference standard would typically include data from several of these techniques.
Purity Assessment: The chemical and isotopic purity of the reference standard are critical parameters. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is a common method for determining chemical purity. This analysis identifies and quantifies any impurities that may be present. The isotopic purity, or the percentage of the material that is the desired deuterated compound, is typically determined by mass spectrometry. This ensures that the contribution of any unlabeled or partially labeled species is minimal and accounted for.
Detailed Research Findings:
The utility of deuterated steroids as internal standards is well-documented in scientific literature. Research has consistently shown that the use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects in complex biological samples like plasma, urine, and tissue homogenates. These matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results if not properly corrected.
For instance, in bioanalytical methods developed for the quantification of corticosteroids, the inclusion of a deuterated analog has been shown to improve the intra- and inter-day precision and accuracy of the assay. The nearly identical physicochemical properties of the labeled and unlabeled compounds ensure that they behave similarly during all stages of the analytical process, from extraction and derivatization to chromatographic separation and detection.
Below are illustrative data tables representing typical specifications found in a Certificate of Analysis for a high-quality this compound reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C₂₄H₂₇D₅O₆ |
| Molecular Weight | 421.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile, and DMSO |
Interactive Data Table 1: Physicochemical Properties (This is a simplified interactive representation of the data in Table 1)
| Property | Specification |
|---|---|
| Chemical Formula | C₂₄H₂₇D₅O₆ |
| Molecular Weight | 421.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile, and DMSO |
Table 2: Quality Control Specifications for this compound Reference Standard
| Analytical Test | Method | Specification |
|---|---|---|
| Chemical Purity | HPLC-UV (254 nm) | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation |
| Identity | ¹H-NMR | Conforms to structure |
| Identity | Mass Spectrometry | Conforms to molecular weight |
| Residual Solvents | GC-HS | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Interactive Data Table 2: Quality Control Specifications (This is a simplified interactive representation of the data in Table 2)
| Analytical Test | Method | Specification |
|---|---|---|
| Chemical Purity | HPLC-UV (254 nm) | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation |
| Identity | ¹H-NMR | Conforms to structure |
| Identity | Mass Spectrometry | Conforms to molecular weight |
| Residual Solvents | GC-HS | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Mechanistic Investigations and Metabolic Profiling Utilizing Deuterated Prednisolone 21 Propionate
Elucidation of Enzymatic Biotransformation Pathways (In Vitro and Cellular Models)
In vitro and cellular models are fundamental in dissecting the specific enzymatic processes responsible for drug metabolism. The use of Prednisolone (B192156) 21-Propionate-d5 in these systems allows for a clear and unambiguous characterization of its metabolic fate.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone technique for tracking stable isotope-labeled drugs. nih.gov The deuterium (B1214612) atoms in Prednisolone 21-Propionate-d5 increase its mass-to-charge ratio (m/z) by five units compared to the unlabeled compound. This mass shift is retained in its metabolites, allowing for their selective detection and identification even at very low concentrations in complex biological matrices. researchgate.netresearchgate.net
The initial metabolic step is the hydrolysis of the propionate (B1217596) ester, yielding Prednisolone-d5. Subsequent metabolic reactions, such as hydroxylation or reduction, produce a series of deuterated metabolites. By comparing the mass spectra of metabolites from the deuterated and non-deuterated parent drug, researchers can confirm the metabolic pathways and structures of the resulting compounds.
Table 1: Expected Mass Signatures of this compound and Key Metabolites This table illustrates the theoretical mass-to-charge ratio (m/z) for the parent compound and its primary metabolites, demonstrating how the deuterium label is tracked.
| Compound | Chemical Formula | Molecular Weight (Unlabeled) | Molecular Weight (d5-Labeled) | Expected Mass Shift |
| Prednisolone 21-Propionate | C24H32O6 | 416.51 | - | - |
| This compound | C24H27D5O6 | - | 421.54 | +5 |
| Prednisolone | C21H28O5 | 360.44 | - | - |
| Prednisolone-d5 (from hydrolysis) | C21H23D5O5 | - | 365.47 | +5 |
| 6β-Hydroxy-prednisolone | C21H28O6 | 376.44 | - | - |
| 6β-Hydroxy-prednisolone-d5 | C21H23D5O6 | - | 381.47 | +5 |
| 20-Dihydroprednisolone | C21H30O5 | 362.46 | - | - |
| 20-Dihydroprednisolone-d5 | C21H25D5O5 | - | 367.49 | +5 |
The primary enzymes responsible for prednisolone metabolism are members of the Cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) superfamilies. researchgate.netclinpgx.org
Cytochrome P450 (CYP): The CYP3A4 isoenzyme is a major contributor to the Phase I metabolism of prednisolone. nih.gov It primarily catalyzes the 6β-hydroxylation of the steroid nucleus. clinpgx.org In vitro studies using human liver microsomes or recombinant CYP3A4 enzymes incubated with this compound would be expected to produce 6β-hydroxy-prednisolone-d5, confirming the role of this specific enzyme in its clearance. researchgate.net
Hydroxysteroid Dehydrogenase (HSD): The 11β-HSD enzymes mediate the reversible conversion between the active prednisolone and its inactive prodrug form, prednisone (B1679067). nih.gov 11β-HSD1 primarily acts as a reductase, converting prednisone to prednisolone, while 11β-HSD2 is an oxidase, catalyzing the reverse reaction. nih.gov Using cellular models expressing these enzymes, the d5-labeled substrate can be used to trace the kinetics and directionality of this critical interconversion.
The use of deuterated substrates can reveal details about an enzyme's mechanism through the kinetic isotope effect (KIE). nih.govacs.org A KIE occurs when the cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond. If such a bond-breaking event is the rate-limiting step of the reaction, using the deuterated substrate will result in a slower reaction rate. While the deuterium label in this compound is on the ester group, which is cleaved by hydrolysis (not typically associated with a large KIE), other specifically labeled positions could be used to probe the mechanisms of enzymes like HSDs. acs.org These studies provide valuable insights into the transition states of enzymatic reactions and can help to understand enzyme-substrate interactions at a molecular level. nih.gov
Pre-clinical Pharmacokinetic and Disposition Studies in Animal Models (Methodological Aspects)
Stable isotope tracers are exceptionally valuable in preclinical animal studies to determine the pharmacokinetic profile of a drug candidate. nih.govfrontiersin.org They allow for precise quantification without the complications associated with radioactive isotopes. researchgate.net
In a typical preclinical study, an animal model such as a rat is administered this compound. nih.govnih.gov Over a set time course, biological samples including blood, urine, feces, and various tissues are collected. Using LC-MS/MS, the concentration of the parent drug and its deuterated metabolites can be accurately measured. plos.org
This methodology allows for a comprehensive assessment of the drug's disposition:
Absorption: By comparing the concentration of the drug in plasma after oral versus intravenous administration, the absolute bioavailability can be determined.
Distribution: Analysis of tissue samples reveals the extent to which the drug and its metabolites distribute into different organs and compartments, providing data on tissue partition coefficients. nih.gov
Excretion: Quantifying the labeled compounds in urine and feces identifies the primary routes of elimination from the body.
The key advantage of the stable isotope tracer is the ability to distinguish the administered drug from any endogenous corticosteroids, ensuring that the measurements reflect only the disposition of the compound of interest. sigmaaldrich.com
Quantifying the concentration of this compound and its metabolites in plasma over time allows for the calculation of key pharmacokinetic parameters that define the compound's exposure and turnover. The high specificity of MS detection for the deuterated analyte ensures highly accurate and reliable data. nih.gov
Table 2: Key Pharmacokinetic Parameters Determined Using Stable Isotope Tracers This table outlines essential pharmacokinetic parameters that can be precisely measured in animal models using this compound.
| Parameter | Abbreviation | Description |
| Area Under the Curve | AUC | Represents the total drug exposure over time. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Half-life | t1/2 | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
Advanced Approaches in Receptor Binding and Ligand-Target Interaction Studies (Molecular Level)
The study of ligand-target interactions at the molecular level has been significantly enhanced by the use of advanced biophysical techniques. In the context of glucocorticoids, understanding the precise nature of their interaction with the glucocorticoid receptor (GR) is paramount to elucidating their mechanisms of action. Stable isotope labeling of ligands, such as the deuteration of Prednisolone 21-Propionate to yield this compound, offers a sophisticated tool for such investigations. The substitution of hydrogen with deuterium atoms creates a heavier, yet chemically similar, molecule that can be distinguished in analytical techniques like mass spectrometry. This isotopic labeling does not typically alter the biological activity or receptor binding affinity of the compound, making it an excellent tracer for pharmacokinetic and pharmacodynamic studies. nih.govnih.gov
The use of deuterated compounds can provide valuable insights into drug-target interactions. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for probing the conformational dynamics of proteins upon ligand binding. acs.orghubspot.netnih.gov By monitoring the exchange of amide hydrogens with deuterium from a solvent, researchers can identify regions of the protein that become more or less accessible upon ligand interaction, thereby mapping the binding site and allosteric effects. hubspot.netnih.gov While specific studies utilizing this compound in HDX-MS are not yet prevalent in the literature, the methodology provides a clear path for future research into its interaction with the glucocorticoid receptor.
Investigation of Glucocorticoid Receptor Binding Dynamics with Deuterated Probes
Deuterated probes like this compound are invaluable for investigating the binding dynamics of ligands with the glucocorticoid receptor. The primary advantage of using a stable isotope-labeled ligand is the ability to differentiate it from its endogenous or non-labeled counterparts in biological samples. nih.gov This is particularly useful in competitive binding assays, where the displacement of a labeled ligand by a test compound is measured to determine the test compound's binding affinity.
Fluorescence polarization-based screening assays are a common method for determining the IC50 values of competitive compounds for the glucocorticoid receptor. creativebiomart.netlabx.com In such assays, a fluorescently labeled glucocorticoid ligand is used. The binding of this tracer to the larger GR molecule slows its rotation, resulting in a high fluorescence polarization value. When a competitive compound displaces the fluorescent tracer, the smaller, faster-rotating unbound tracer exhibits a lower polarization value. labx.com While these assays typically use fluorescently labeled ligands, the principles of competitive binding are central to understanding receptor-ligand interactions.
The relative receptor affinity (RRA) is a key parameter in comparing the in vitro potency of different corticosteroids. nih.gov Although RRA values can vary between laboratories, they provide a valid comparison of the pharmacological activity of various glucocorticoids at the receptor level. nih.gov The use of a deuterated standard like this compound in mass spectrometry-based binding assays could offer a highly sensitive and specific method for determining binding affinities.
| Compound | Relative Receptor Affinity (RRA) |
|---|---|
| Fluticasone Propionate | 1800 |
| Mometasone Furoate | 2100 |
| Budesonide | 935 |
| Triamcinolone Acetonide | 345 |
| Beclomethasone Dipropionate | 500 |
| Dexamethasone | 790 |
| Prednisolone | 190 |
This table presents generalized relative receptor affinity (RRA) data for several glucocorticoids to illustrate the concept. The RRA is typically determined relative to a standard, often dexamethasone. The specific values can vary depending on the experimental conditions and the laboratory conducting the assay.
Chemical Stability, Degradation Pathways, and Environmental Fate of Prednisolone 21 Propionate D5
Chemical Stability Studies under Defined Environmental and Storage Conditions
While specific stability studies on Prednisolone (B192156) 21-propionate-d5 are not extensively documented in public literature, its stability can be inferred from the behavior of prednisolone and other corticosteroid esters. The primary points of chemical instability in the molecule are the ester linkage at the C21 position and the dihydroxyacetone side chain.
Hydrolytic and Oxidative Degradation Pathways
The chemical structure of Prednisolone 21-propionate-d5 is susceptible to both hydrolysis and oxidation.
Hydrolytic Degradation: The ester bond at the C21 position is the most common site of hydrolytic cleavage. This reaction is catalyzed by acids, bases, and enzymes (esterases). nih.gov The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov In aqueous environments, the propionate (B1217596) group is cleaved, yielding Prednisolone-d5 (the deuterated parent alcohol) and propionic acid. This process can occur during storage if the compound is exposed to moisture or inappropriate pH conditions. Studies on similar prednisolone esters have shown that hydrolysis can be rapid, with some esters being completely hydrolyzed within hours in plasma. nih.gov
Oxidative Degradation: The steroid nucleus and the side chain of this compound can undergo oxidative degradation. nih.gov Oxidation can be initiated by exposure to light (photodegradation), heat, or oxidizing agents. researchgate.net A key pathway involves the oxidation of the C20-ketone and the C21-hydroxyl group (after hydrolysis). nih.gov Additionally, the double bonds in the A-ring of the steroid nucleus are susceptible to oxidation. Research on the aqueous photocatalytic oxidation of prednisolone has identified several by-products, indicating that the core steroidal structure can be significantly altered. researchgate.net
| Degradation Type | Affected Site | Primary Resulting Compounds | Influencing Factors |
| Hydrolysis | C21-propionate ester linkage | Prednisolone-d5, Propionic acid | pH, temperature, moisture, esterases |
| Oxidation | Dihydroxyacetone side chain, A-ring | 20-dihydroprednisolone derivatives, cleaved side-chain products | Light, heat, oxidizing agents, catalysts (e.g., TiO2) |
Influence of Matrix Components on Compound Integrity
The integrity of this compound can be compromised by components within the sample matrix during analysis or in environmental settings.
In biological matrices such as plasma or urine, the presence of esterase enzymes can accelerate the hydrolysis of the propionate ester, converting the labeled standard back to Prednisolone-d5. nih.gov This can lead to inaccurate quantification if the analytical method is intended to measure the ester. The rate of this enzymatic hydrolysis can vary significantly between different species. nih.gov
In environmental matrices like soil and water, the presence of microorganisms, metal ions, and organic matter can influence degradation. Microorganisms can facilitate both the hydrolysis of the ester and the degradation of the steroid nucleus itself. nih.gov Metal ions can act as catalysts for oxidative reactions. The pH and redox potential of the environmental matrix are also critical factors.
Identification and Characterization of Degradation Products and Impurities
The degradation of this compound is expected to produce a range of products. The primary degradation product from hydrolysis is Prednisolone-d5.
Further degradation of the prednisolone structure can occur. Common degradation pathways for corticosteroids include oxidation of the C17 side chain and modifications to the steroid rings. scirp.org For instance, the C20-carbonyl group can be reduced to a hydroxyl group, forming 20β-hydroxy-prednisolone derivatives. nih.gov
Impurities in a this compound standard could include isotopically lighter versions of the molecule, starting materials from the synthesis, or products from premature degradation during manufacturing or storage, such as Prednisolone-d5.
| Potential Degradation Product/Impurity | Origin | Method of Formation |
| Prednisolone-d5 | Hydrolysis of parent compound | Cleavage of the C21-propionate ester bond |
| 20β-hydroxy-prednisolone-d5 derivatives | Reduction of parent compound | Microbial or chemical reduction of the C20 ketone |
| Prednisone-d5 | Oxidation of parent compound | Oxidation of the 11β-hydroxyl group |
| C-17 side chain cleavage products | Oxidative degradation | Cleavage of the bond between C17 and C20 |
Methodologies for Assessing Environmental Transformation and Persistence
Assessing the environmental fate of this compound involves methodologies designed to study its transformation and persistence in various environmental compartments.
Standard methodologies include laboratory-based simulation studies that mimic environmental conditions. These often involve incubating the compound in samples of soil, sediment, or water under controlled conditions of light, temperature, and microbial activity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common analytical technique used to monitor the disappearance of the parent compound and the appearance of degradation products over time. scirp.org
The persistence of the compound is often expressed as its half-life (DT50) in a given matrix. The potential for bioaccumulation can be estimated based on its octanol-water partition coefficient (Kow). For corticosteroids, microbial degradation is a significant pathway for their removal from the environment. nih.gov Studies on the bacterial degradation of steroid rings have identified specific enzymatic pathways that lead to the complete mineralization of the steroid structure. nih.gov
| Methodology | Purpose | Key Parameters Measured |
| Aerobic and Anaerobic Biodegradation Studies (e.g., OECD 301, 308) | To determine the rate and extent of microbial degradation in water, soil, or sediment. | Half-life (DT50), percentage of mineralization (CO2 evolution), identification of metabolites. |
| Photodegradation Studies (e.g., OECD 316) | To assess the stability of the compound when exposed to simulated sunlight in aqueous solutions. | Photolytic half-life, quantum yield, identification of photoproducts. |
| Hydrolysis as a Function of pH (e.g., OECD 111) | To determine the rate of abiotic degradation in water at different pH values. | Hydrolytic half-life at various pH levels (e.g., 4, 7, 9). |
Theoretical and Computational Chemistry Applied to Deuterated Steroids
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Mechanisms
Quantum chemical calculations are fundamental to understanding the kinetic isotope effect (KIE), a phenomenon where the substitution of an atom with one of its isotopes alters the rate of a chemical reaction. youtube.com In the case of Prednisolone (B192156) 21-Propionate-d5, the replacement of five hydrogen atoms with deuterium on the propionate (B1217596) group can significantly influence its metabolic stability.
The primary deuterium KIE arises from the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. researchgate.net A C-D bond is stronger and has a lower ZPVE than a corresponding C-H bond. pearson.com Consequently, more energy is required to break a C-D bond. pearson.com If the cleavage of one of these bonds is the rate-determining step in a reaction, the reaction will proceed more slowly for the deuterated compound. youtube.comnih.gov This is known as a normal primary kinetic isotope effect. youtube.com
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the transition states of metabolic reactions. These calculations allow for the prediction of the magnitude of the KIE by comparing the activation energies for the deuterated and non-deuterated molecules. For deuterated steroids, this is particularly relevant for predicting the rate of metabolism by cytochrome P450 enzymes, a common pathway for steroid clearance. nih.gov By strategically placing deuterium at sites known to be susceptible to metabolic attack, the rate of metabolism can be slowed, potentially altering the pharmacokinetic profile of the drug.
Table 1: Key Principles of the Deuterium Kinetic Isotope Effect (KIE)| Principle | Description | Relevance to Prednisolone 21-Propionate-d5 |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a quantum mechanical system may have. The ZPVE of a C-D bond is lower than that of a C-H bond. youtube.comresearchgate.net | The lower ZPVE of the C-D bonds in the propionate-d5 group contributes to a higher activation energy for bond cleavage. |
| Bond Strength | The C-D bond is stronger and requires more energy to break than a C-H bond. pearson.com | Metabolic reactions involving the cleavage of a C-D bond on the propionate moiety will be slower. |
| Rate-Determining Step | The KIE is most significant when the isotopic bond is broken or formed in the slowest step of a multi-step reaction. nih.gov | If oxidation of the propionate group is a rate-determining step in metabolism, deuteration will significantly slow this process. |
| Primary vs. Secondary KIE | A primary KIE occurs when the bond to the isotope is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction. youtube.com | Deuteration on the propionate group is designed to elicit a primary KIE on its metabolic pathway. |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular modeling and, in particular, molecular dynamics (MD) simulations, are powerful computational tools for studying the three-dimensional structure of molecules and their interactions with biological targets. nih.govresearchgate.net For this compound, these techniques can elucidate its conformational preferences and the specifics of its binding to the glucocorticoid receptor (GR). plos.orguu.nl
Conformational analysis helps to identify the low-energy shapes that a molecule like this compound can adopt. While the substitution of hydrogen with deuterium results in a negligible change in the static molecular structure, it can subtly affect molecular vibrations and dynamics. MD simulations model the movement of atoms and molecules over time by integrating Newton's equations of motion. researchgate.net These simulations can reveal how the deuterated steroid interacts with its receptor, providing a dynamic picture of the binding process. nih.gov
Studies using MD simulations on glucocorticoids like prednisolone have provided detailed insights into their interactions with receptors and other biological components. tudelft.nlproquest.com Simulations can map the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. springernature.com By simulating the complex of this compound with the GR, researchers can assess whether the isotopic labeling affects the binding affinity, the stability of the complex, or the conformational changes in the receptor that are necessary for its biological activity. plos.orgresearchgate.net These simulations are crucial for understanding the molecular basis of the drug's action and for the rational design of new therapeutic agents. nih.gov
Table 2: Insights from Molecular Dynamics (MD) Simulations| Area of Investigation | Specific Insights Gained | Application to this compound |
|---|---|---|
| Conformational Flexibility | Identifies the range of shapes the molecule can adopt in solution and within a binding pocket. researchgate.net | Determines the preferred 3D structure of the steroid when approaching and binding to the glucocorticoid receptor. |
| Ligand-Protein Binding | Reveals the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govspringernature.com | Provides an atomic-level map of the interaction between the deuterated steroid and the glucocorticoid receptor's binding site. |
| Binding Affinity Prediction | Calculates the free energy of binding, offering a theoretical estimate of how tightly a ligand binds to its target. | Assesses whether the d5-propionate group alters the binding strength compared to the non-deuterated compound. |
| Solvent Effects | Models the role of water molecules in mediating or stabilizing the ligand-protein interaction. | Helps to understand how the compound behaves in a physiological, aqueous environment before and during receptor binding. |
| Allosteric Effects | Investigates how ligand binding at one site can induce conformational changes at distant sites in the protein, affecting its function. nih.gov | Examines how the binding of this compound induces the necessary structural changes in the glucocorticoid receptor to initiate a biological response. uu.nl |
In Silico Prediction of Metabolic Hotspots and Degradation Pathways
In silico (computer-based) prediction of drug metabolism is a critical component of modern drug discovery, aiming to identify which parts of a molecule are most susceptible to metabolic transformation. nih.gov These methods are applied to deuterated steroids like this compound to predict how isotopic substitution may alter its metabolic fate and degradation pathways. nih.gov
Computational tools for metabolism prediction can be broadly categorized as ligand-based or structure-based. nih.gov Ligand-based methods use known metabolism data from similar molecules to build predictive models. Structure-based methods utilize the three-dimensional structures of metabolic enzymes, such as cytochrome P450s, to dock the drug molecule and predict likely sites of metabolism.
These programs can identify "metabolic hotspots" on the steroid's structure. For corticosteroids, common metabolic reactions include hydroxylation, dehydrogenation, and side-chain cleavage. nih.govresearchgate.net By inputting the structure of this compound into these predictive models, researchers can generate a map of likely metabolites. The software can assess whether the deuteration of the propionate group makes that part of the molecule more resistant to metabolism, potentially shifting the metabolic process to other parts of the steroid nucleus. This predictive capability is invaluable for designing molecules with improved pharmacokinetic properties and for understanding potential degradation products that might be formed under various conditions. nih.gov
Table 3: Common Corticosteroid Metabolic Transformations Predictable by In Silico Methods| Metabolic Reaction | Description | Enzyme Family Often Involved |
|---|---|---|
| 6β-Hydroxylation | Addition of a hydroxyl (-OH) group at the 6-beta position of the steroid nucleus. nih.gov | CYP3A4 nih.gov |
| Δ(6)-Dehydrogenation | Formation of a double bond between carbons 6 and 7. nih.gov | CYP3A nih.gov |
| 20-Keto Reduction | Reduction of the ketone group at the C-20 position. | Carbonyl reductases |
| Side-Chain Cleavage | Removal of the side chain at the C-17 position. nih.gov | CYP enzymes |
| Ester Hydrolysis | Cleavage of the propionate ester group, releasing prednisolone. | Esterases |
Future Directions and Emerging Research Applications of Prednisolone 21 Propionate D5
Development of Novel Deuterium (B1214612) Labeling Strategies
The synthesis of deuterated steroids is a critical area of research, as the position and number of deuterium atoms can influence the compound's utility. medchemexpress.com Future research is expected to focus on developing more efficient and site-specific methods for deuterium incorporation into complex steroid scaffolds like prednisolone (B192156).
Current strategies for creating deuterated corticosteroids often involve methods like reductive deuteration or hydrogen-deuterium exchange reactions. nih.govnih.gov For instance, multi-labeled tetrahydrocortisol-d5 (B12415265) has been prepared from prednisolone through reductive deuteration using a rhodium catalyst under a deuterium atmosphere. nih.gov Another approach involves hydrogen-deuterium exchange using deuterated solvents like methanol-d4 (B120146) (MeOD) in the presence of a base, followed by reductive deuteration with reagents like sodium borodeuteride (NaBD4). nih.gov
Emerging strategies aim to provide more precise control over the location of the deuterium labels. Late-stage functionalization, a technique that modifies a molecule in the final steps of its synthesis, is a promising avenue. acs.org This approach, utilizing methods like metal-catalyzed C-H activation, could allow for the selective replacement of hydrogen with deuterium at metabolically vulnerable positions. acs.orgresearchgate.net Such "metabolic soft-spots" are often the first sites of enzymatic attack; labeling these positions can alter the drug's metabolic profile, a phenomenon known as the kinetic isotope effect, which is of significant interest in drug development. beilstein-journals.org
Table 1: Comparison of Deuterium Labeling Methods for Corticosteroids
| Labeling Strategy | Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Deuteration | Introduction of deuterium via reduction of double bonds or carbonyl groups. | Deuterium gas (D2), metal catalysts (e.g., Rhodium, Palladium), deuterated solvents. nih.gov | Can introduce multiple deuterium atoms in one step. | Less control over specific labeling sites. |
| Hydrogen-Deuterium Exchange | Replacement of exchangeable protons with deuterium from a deuterated solvent. | Deuterated solvents (e.g., MeOD, D2O), acid or base catalysis. nih.govnih.gov | Relatively simple procedure for certain positions. | Limited to acidic or sterically accessible protons; potential for back-exchange. |
| Late-Stage C-H Activation | Direct, selective replacement of a C-H bond with a C-D bond near the end of the synthesis. | Transition metal catalysts (e.g., Iridium, Ruthenium). researchgate.net | High regioselectivity; allows for targeted labeling of specific sites. | Requires development of specific catalysts and conditions for complex molecules. |
Integration with Advanced "Omics" Technologies (e.g., Deuterated Metabolic Imaging, Metabolomics, Lipidomics)
The most significant applications for Prednisolone 21-Propionate-d5 lie in its integration with "omics" technologies, particularly those reliant on mass spectrometry.
In metabolomics and lipidomics , stable isotope-labeled internal standards are essential for accurate quantification of analytes in complex biological matrices like plasma, urine, or tissue extracts. alfa-chemistry.comsigmaaldrich.com The use of a deuterated standard, such as this compound, in an isotope dilution mass spectrometry (IDMS) workflow corrects for variations in sample preparation, extraction efficiency, and instrument response. sigmaaldrich.comscioninstruments.comtexilajournal.com This ensures high precision and accuracy when profiling the metabolic effects of prednisolone or diagnosing hormone-related disorders. sigmaaldrich.comnih.gov For example, in studies investigating the metabolic perturbations induced by prednisolone, a deuterated standard would be crucial for reliably quantifying changes in amino acids, carnitine derivatives, and other biomarkers in urine and serum. nih.gov Similarly, in lipidomics studies examining how steroids like prednisolone alter cell membrane composition and ion permeability, a deuterated analog would enable precise measurement of changes in various phospholipid species. rsc.orgmdpi.com
Deuterated Metabolic Imaging (DMI) is an emerging, non-invasive magnetic resonance spectroscopy (MRS) technique that tracks the metabolic fate of deuterium-labeled substrates in vivo. researchgate.net While current DMI studies primarily use simple labeled molecules like glucose-d2 to map metabolic activity, there is potential to extend this technology to more complex deuterated drugs. researchgate.net In the future, administering a compound like this compound could allow researchers to non-invasively visualize its distribution, target engagement, and metabolism within specific tissues or tumors, providing unparalleled insights into its pharmacokinetics and pharmacodynamics. alfa-chemistry.comscitechnol.com
Exploration in Mechanistic Toxicological Studies (Non-human Models)
Stable isotope labeling is a cornerstone of modern mechanistic toxicology and pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) studies. alfa-chemistry.comscitechnol.com By using this compound, researchers can differentiate the administered drug from its endogenously produced counterparts and trace its metabolic fate with high precision. scitechnol.com
In non-human models, this allows for detailed investigation into how prednisolone is metabolized and eliminated. Mass spectrometry can be used to detect and identify novel metabolites by searching for the characteristic mass shift of the deuterium label. upf.edusemanticscholar.org This is critical for understanding the formation of potentially reactive or toxic metabolites. For instance, a metabolomics study on dexamethasone, a similar glucocorticoid, used chemical isotope labeling and LC-MS to identify widespread metabolic perturbations in the brain, muscle, liver, and kidneys of rats, providing insights into the molecular basis of its side effects. mdpi.com A similar approach using this compound could precisely map the metabolic consequences of prednisolone exposure in various organ systems.
Furthermore, these labeled compounds are invaluable for studying drug-drug interactions and the impact of genetic polymorphisms on drug metabolism pathways, contributing to a more comprehensive toxicological profile. scitechnol.com
Expanding Applications in Environmental Analytical Chemistry and Contaminant Fate Research
Glucocorticoids, including prednisolone, are increasingly recognized as environmental contaminants of emerging concern, entering aquatic systems through wastewater. nih.gov The development of sensitive and robust analytical methods to monitor these compounds at trace levels (sub-ng/L) is a high priority. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis, and the use of isotope dilution with deuterated internal standards is considered the gold standard for quantification. acs.org this compound is an ideal internal standard for the analysis of prednisolone and related corticosteroids in complex environmental matrices such as wastewater influent, effluent, and surface water. researchgate.netacs.org Its use corrects for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample—which is a significant challenge in environmental analysis. acs.orgnih.gov
Beyond simple monitoring, stable isotopes are used in contaminant fate research to understand how pharmaceuticals transform in the environment. researchgate.netufz.de By spiking water or sediment samples with this compound, researchers can track its degradation pathways (e.g., biodegradation, photodegradation) and identify transformation products, which may have their own ecological effects. This provides crucial data for environmental risk assessments and the development of more effective wastewater treatment processes. researchgate.netufz.de
Table 2: Key Analytical Parameters for Corticosteroid Analysis Using LC-MS/MS with Deuterated Standards
| Parameter | Description | Typical Value/Range | Importance of Deuterated Standard |
|---|---|---|---|
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov | 0.01 - 5.0 ng/mL (in various matrices) researchgate.netnih.gov | Improves signal-to-noise, helping to achieve lower detection limits. |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov | > 0.99 nih.gov | Corrects for non-linear instrument response across a range of concentrations. |
| Precision (%RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov | < 15% nih.gov | Minimizes variability introduced during multi-step sample preparation and analysis. texilajournal.com |
| Accuracy/Recovery (%) | The closeness of the test results obtained by the method to the true value. Often assessed by spike recovery. acs.org | 85 - 115% acs.org | Corrects for analyte loss during extraction and purification steps. acs.org |
Q & A
Q. How can isotopic labeling of this compound impact cross-reactivity in immunoassays?
- Methodological Answer : Validate antibody specificity using competitive ELISA with deuterated and non-deuterated antigens. Quantify cross-reactivity (%) via dose-response curves. If cross-reactivity exceeds 5%, refine antibody selection or employ MS-based detection .
Methodological Frameworks
- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Predefine primary/secondary endpoints to align with NIH preclinical reporting standards .
- For Data Analysis : Use PICOS (Population, Intervention, Comparator, Outcomes, Study design) to structure meta-analyses of deuterated vs. non-deuterated corticosteroid studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
